molecular formula C10H6BrNO2 B2777405 (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid CAS No. 339548-64-0

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid

Cat. No.: B2777405
CAS No.: 339548-64-0
M. Wt: 252.067
InChI Key: REWONLOPJHWIMK-UHFFFAOYSA-N
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Description

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (CAS: 58177-54-1; molecular formula: C₁₀H₆BrNO₂; molecular weight: 252.06 g/mol) is a cyanoacrylate derivative characterized by a conjugated α,β-unsaturated carbonyl system and a para-bromophenyl substituent. This compound typically exists as a white to off-white crystalline solid, soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Its structure features a planar geometry due to the (E)-configuration of the acrylate group, which enhances electron-withdrawing properties, making it valuable in applications such as organic electronics and dye-sensitized solar cells (DSSCs) . The bromine atom at the para position introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWONLOPJHWIMK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574086
Record name (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enoic acid
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Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58177-54-1, 339548-64-0
Record name (2E)-3-(4-Bromophenyl)-2-cyano-2-propenoic acid
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Record name (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enoic acid
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Record name 3-(4-BROMOPHENYL)-2-CYANO-2-PROPENOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

Industrial production of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-2-cyanoacrylic acid.

    Reduction: 3-(4-Bromophenyl)-2-cyanoethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • Bromine (para) provides strong electron-withdrawing effects, enhancing charge transfer in DSSCs compared to methoxy (electron-donating) or methyl groups .
  • Fluorine (meta) introduces polarity without significant steric bulk, improving solubility in hydrophobic matrices .

Substituent Position Variations

The position of bromine on the phenyl ring significantly impacts molecular geometry and reactivity:

Compound Name Bromine Position Torsion Angle (°) Crystal Packing Behavior References
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid para 3.2 Syn-periplanar conformation; dense π-stacking
(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate meta 8.5 Non-planar conformation; weaker intermolecular interactions

Key Findings :

  • Para-substituted bromine promotes planar molecular conformations, facilitating π-π stacking in solid-state applications .
  • Meta-substituted derivatives exhibit torsional strain, reducing crystallinity and stability .

Complex Derivatives with Additional Functional Groups

Incorporation of heterocycles or extended π-systems alters optoelectronic properties:

Compound Name Additional Functional Group Application Key Performance Metrics References
(E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic acid Furan ring; fluorine substituent Organic semiconductor materials λₐᵦₛ = 420 nm (in DMSO)
(E)-3-(7-(4-(bis(3-(hexyloxy)phenyl)amino)phenyl)-10-hexylphenothiazin-3-yl)-2-cyanoacrylic acid Phenothiazine donor moiety Quasi-solid-state DSSCs PCE = 7.2%
D6 (Indolo[3,2-b]carbazole-based dye) Indolocarbazole donor Red-light-absorbing DSSCs η = 5.8%

Key Findings :

  • Furan-based derivatives exhibit redshifted absorption spectra, suitable for low-bandgap applications .
  • Phenothiazine and indolocarbazole donors improve light-harvesting efficiency in DSSCs by extending conjugation .

Comparative Analysis of Physicochemical Properties

  • Solubility: Bromophenyl derivatives show lower solubility in non-polar solvents compared to methyl or methoxy-substituted analogs due to bromine's polarizability .
  • Thermal Stability : Para-bromophenyl derivatives decompose at ~250°C, higher than meta-substituted analogs (~220°C), attributed to stronger crystal packing .
  • Ag/AgCl) for (E)-3-(4-bromophenyl)-2-cyanoacrylic acid, 0.3 V more negative than methoxy derivatives, indicating superior electron affinity .

Application-Oriented Performance

Dye-Sensitized Solar Cells (DSSCs)

  • Efficiency: Bromophenyl cyanoacrylates achieve moderate DSSC efficiencies (η = 4–6%), outperformed by phenothiazine-based dyes (η = 7.2%) due to broader absorption spectra .
  • Charge Transfer : Bromine’s electron-withdrawing nature enhances electron injection into TiO₂, but bulky substituents limit dye adsorption density .

Pharmaceutical Intermediates

  • Ethyl cyanoacrylate derivatives serve as precursors for 2-propenoylamides, whereas bromophenyl analogs are less explored due to higher toxicity .

Biological Activity

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • Chemical Formula: C₉H₆BrNO₂
  • CAS Number: 58177-54-1
  • Molecular Weight: 232.06 g/mol

The compound features a cyanoacrylic acid backbone with a bromophenyl substituent, which contributes to its biological activity.

2.1 Enzyme Interactions

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid has been shown to interact with various enzymes, influencing their activity. Notably, it exhibits inhibition of:

  • Carbonic Anhydrase I and II : Inhibition constants (Ki) range from 13.90 to 41.46 nM for hCA I and 12.82 to 49.95 nM for hCA II, indicating strong inhibitory activity .
  • Acetylcholinesterase (AChE) : The compound displays competitive inhibition with Ki values ranging from 280.92 to 1370.01 nM .

2.2 Cellular Effects

The compound modulates cell signaling pathways, affecting cell proliferation and differentiation:

  • Cancer Cell Lines : Studies indicate that (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid can induce apoptosis in various cancer cell lines by disrupting metabolic pathways .
  • Stem Cells : It influences the differentiation of stem cells through modulation of gene expression related to cell fate determination .

3.1 Target Interactions

The compound acts primarily through interactions with:

  • Topoisomerase II : It induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : Its role as an inhibitor affects metabolic pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism .

3.2 Transport Mechanisms

Transport across cellular membranes is facilitated by specific transporters, allowing for effective distribution within tissues . The compound's lipophilicity enhances its cellular uptake.

4.1 In Vivo Studies

Animal model studies reveal that dosage significantly impacts biological outcomes:

  • Low Doses : Beneficial effects on metabolism and cellular function.
  • High Doses : Toxicity observed, including cellular apoptosis and tissue damage .

4.2 Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid:

Compound NameKi (nM) AChEKi (nM) hCA IKi (nM) hCA II
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid280.92 - 1370.0113.90 - 41.4612.82 - 49.95
Alpha-Cyano-4-hydroxycinnamic AcidVariesNot applicableNot applicable

5. Conclusion

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid presents a promising profile as a bioactive compound with potential applications in cancer therapy and enzyme inhibition strategies. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the common synthetic routes for (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via the Knoevenagel condensation between 4-bromobenzaldehyde and cyanoacetic acid. Optimized conditions include using DMF as a solvent and piperidine as a catalyst at reflux temperatures (~80–100°C). Purification is achieved through recrystallization from ethanol, yielding ~82% pure product. Key parameters for optimization include solvent polarity, catalyst loading, and reaction time, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, and what key data should be reported?

Essential techniques include:

  • FTIR : Confirm the presence of carboxylic acid (O–H stretch at ~3192 cm⁻¹), cyano group (C≡N stretch at ~2228 cm⁻¹), and conjugated C=C (1605 cm⁻¹) .
  • NMR :
  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.78–7.96 ppm (doublets, J = 8.0 Hz) and the α,β-unsaturated proton at δ 8.31 ppm (singlet) .
  • ¹³C NMR : Carboxylic acid carbon at δ 163.5 ppm, cyano carbon at δ 116.4 ppm, and aromatic carbons at δ 127.2–153.4 ppm .
    • Melting point : Reported range 179–182°C (uncorrected) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the electronic properties and applications of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid in dye-sensitized solar cells (DSSCs)?

The 4-bromophenyl group acts as an electron-withdrawing substituent , enhancing conjugation and stabilizing the LUMO level, which improves electron injection into TiO₂ in DSSCs. The cyanoacrylic acid moiety serves as an anchoring group. Similar dyes (e.g., in ) show λmax ~470 nm (visible region) and redox potentials (~0.99 V vs. NHE) suitable for DSSCs. Computational studies (DFT/TD-DFT) are recommended to correlate structure with optoelectronic properties .

Q. What strategies can resolve discrepancies in reported melting points or NMR spectral data for (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid?

Conflicting data may arise from impurities or solvent effects. To resolve:

  • Melting point : Use differential scanning calorimetry (DSC) for precise measurement and compare with literature.
  • NMR : Ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃). For aromatic proton shifts, verify substituent effects (e.g., bromine’s deshielding impact) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms molecular geometry and resolves stereochemical ambiguities.

Q. How can researchers design in vitro assays to assess the bioactivity of derivatives of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, such as enzyme inhibition or cytotoxicity?

  • Enzyme inhibition : Test against targets like acid phosphatases (ACP) or alkaline phosphatase (ALP) using colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis). Monitor activity via absorbance at 405 nm and validate with ANOVA .
  • Cytotoxicity : Use cell lines (e.g., HepG2 or MCF-7) with MTT assays. Derivatives (e.g., acrylamides ) may require structural modifications (e.g., substituting –COOH with –CONH₂) to enhance bioavailability.
  • Statistical validation : Include triplicate measurements and IC₅₀ calculations via nonlinear regression .

Methodological Notes

  • Synthetic reproducibility : Always report solvent purity, catalyst source, and heating methods to ensure reproducibility .
  • Data reporting : Include full NMR assignments (¹H, ¹³C, DEPT) and HRMS for molecular weight confirmation .
  • Advanced applications : For DSSCs, pair experimental data with computational modeling (e.g., Gaussian or ORCA) to predict charge-transfer efficiency .

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